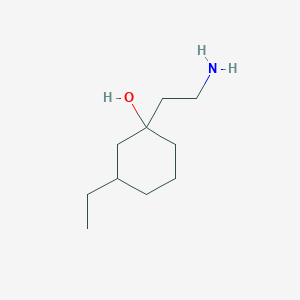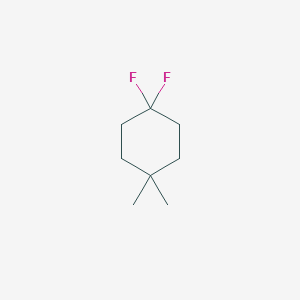
1,1-Difluoro-4,4-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-4,4-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-4,4-dimethylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethylcyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe and efficient production of the compound. The process may also involve purification steps such as distillation to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-4,4-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethylcyclohexanone, while reduction may produce 4,4-dimethylcyclohexane.
Applications De Recherche Scientifique
1,1-Difluoro-4,4-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties imparted by fluorine atoms.
Industry: The compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 1,1-Difluoro-4,4-dimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine atoms are highly electronegative, which can affect the electron distribution within the molecule and alter its reactivity. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-4,4-dimethylcyclohexane: Similar in structure but with chlorine atoms instead of fluorine.
1,1-Dibromo-4,4-dimethylcyclohexane: Contains bromine atoms instead of fluorine.
1,1-Diiodo-4,4-dimethylcyclohexane: Contains iodine atoms instead of fluorine.
Uniqueness
1,1-Difluoro-4,4-dimethylcyclohexane is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity and stability
Propriétés
Formule moléculaire |
C8H14F2 |
|---|---|
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
1,1-difluoro-4,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-7(2)3-5-8(9,10)6-4-7/h3-6H2,1-2H3 |
Clé InChI |
POQVTERACUNDCB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)


methanol](/img/structure/B13183839.png)

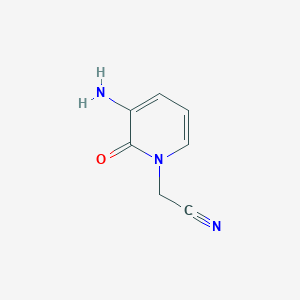
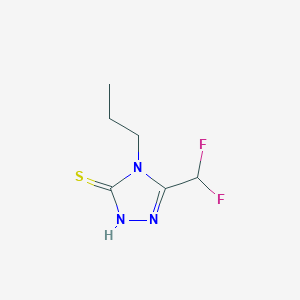
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
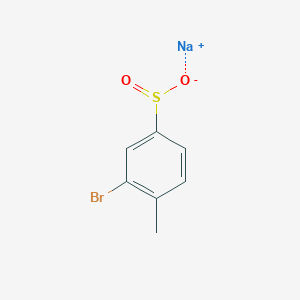

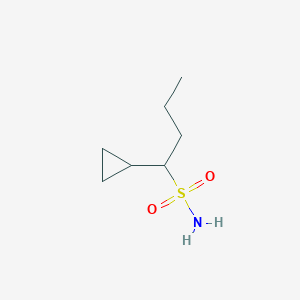
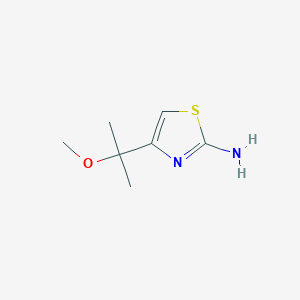
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
